Regiospecific Tau-Trityl Protection: Synthetic Accessibility of H-D-His(tau-Trt)-OMe HCl Versus Inaccessible Pi-Isomer
H-D-His(tau-Trt)-OMe·HCl is regiospecifically protected at the tau-nitrogen of the imidazole ring. A direct attempt to synthesize the corresponding pi-trityl isomer (FmocHis(piTrt)OH) regiospecifically resulted instead in the tau-trityl product, and model system experiments indicate that pi-trityl histidine derivatives—which would be valuable for racemization-free peptide synthesis—are synthetically inaccessible [1]. This establishes tau-trityl as the sole trityl-protected histidine isomer commercially and synthetically available for racemization-sensitive applications.
| Evidence Dimension | Synthetic accessibility of tau- vs. pi-trityl histidine isomers |
|---|---|
| Target Compound Data | Accessible; commercially available as the hydrochloride salt (CAS 200927-02-2) |
| Comparator Or Baseline | FmocHis(piTrt)OH (pi-trityl isomer) |
| Quantified Difference | Pi-isomer: 0% synthetic accessibility; rational attempts yield exclusively tau-isomer |
| Conditions | Regiospecific synthesis attempts on Fmoc-protected histidine scaffolds |
Why This Matters
Procurement of pi-trityl histidine is impossible; tau-trityl is the only trityl-protected option for histidine incorporation requiring steric bulk at the imidazole.
- [1] PubMed. Im-trityl protection of histidine. Abstract. View Source
